molecular formula C10H14N2O B1518952 2-(3-aminophenyl)-N,N-dimethylacetamide CAS No. 58730-43-1

2-(3-aminophenyl)-N,N-dimethylacetamide

Cat. No. B1518952
CAS RN: 58730-43-1
M. Wt: 178.23 g/mol
InChI Key: UWEZXIIXUNXITL-UHFFFAOYSA-N
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Patent
US09428499B2

Procedure details

To a stirred solution of N,N-dimethyl-2-(3-nitrophenyl)acetamide (1.6 g, 7.68 mmol) in methanol (20 ml) was added 10% Pd—C (0.327 g,) followed by slow addition of triethylsilane (12.3 ml, 77 mmol) at RT. Reaction was stirred at same temperature for 30 min. The reaction mixture was filtered through celite bed. The filtrate was concentrated to get 2-(3-aminophenyl)-N,N-dimethylacetamide (1.21 g, 88% yield).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.327 g
Type
catalyst
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[CH:6]=1.C([SiH](CC)CC)C>CO.[Pd]>[NH2:11][C:7]1[CH:6]=[C:5]([CH2:4][C:3]([N:2]([CH3:1])[CH3:15])=[O:14])[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CN(C(CC1=CC(=CC=C1)[N+](=O)[O-])=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.327 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
12.3 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Stirring
Type
CUSTOM
Details
was stirred at same temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite bed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=C(C=CC1)CC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.